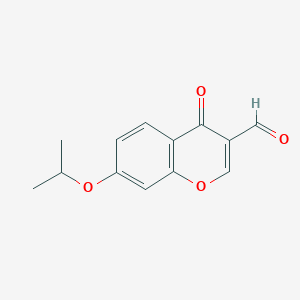
6-(methylamino)-2-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenyl-4,6-dichloropyrimidine with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
6-(methylamino)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
6-(methylamino)-2-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-phenylpyrimidin-4(3H)-one: Lacks the methylamino group, resulting in different chemical and biological properties.
6-(ethylamino)-2-phenylpyrimidin-4(3H)-one: Contains an ethylamino group instead of a methylamino group, which may affect its reactivity and biological activity.
6-(dimethylamino)-2-phenylpyrimidin-4(3H)-one: Contains a dimethylamino group, potentially altering its interaction with molecular targets
Uniqueness
6-(methylamino)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
31937-01-6 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
4-(methylamino)-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-12-9-7-10(15)14-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) |
InChI 键 |
JNIFVYDWVXRTEX-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=O)NC(=N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


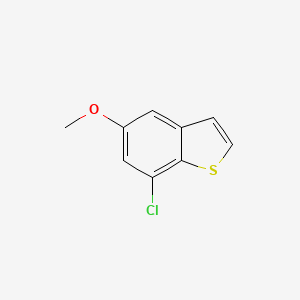
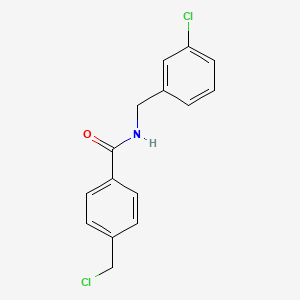
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
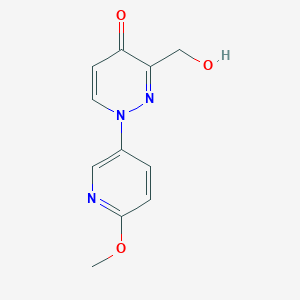
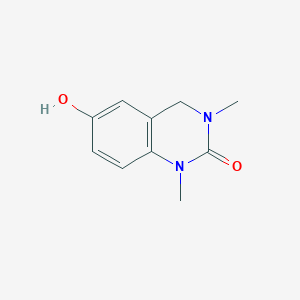

![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
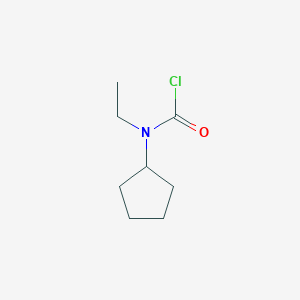
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
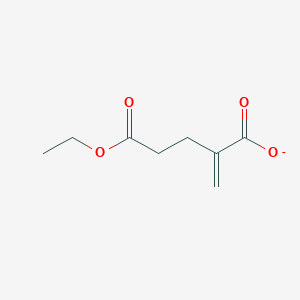
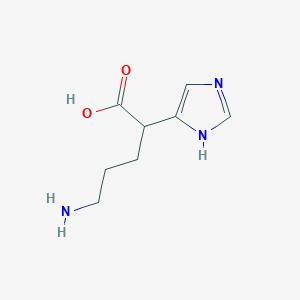
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
